N-(4-amino-2-((2,4-dioxopentan-3-yl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-2-((2,4-dioxopentan-3-yl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H20N4O6S and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Several studies have focused on synthesizing and characterizing novel compounds that include structures similar to N-(4-amino-2-((2,4-dioxopentan-3-yl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide. These efforts aim to explore the potential biological activities and applications of these compounds in various fields, such as medicinal chemistry and drug discovery.
For instance, research on the synthesis of quinazolin-4(3H)-ones and 5,6-dihydropyrimidin-4(3H)-ones from β-aminoamides and orthoesters in the presence of acetic acid showcases the creation of heterocycles that could have significant implications in pharmaceutical research and development (Gavin, Annor-Gyamfi, & Bunce, 2018).
Biological Activity and Potential Therapeutic Applications
Studies also explore the biological activities of compounds related to this compound. For example, research into the discovery of novel kinesin spindle protein (KSP) inhibitors identifies compounds exhibiting both excellent biochemical potency and pharmaceutical properties suitable for clinical development, potentially offering new avenues for cancer treatment (Theoclitou et al., 2011).
Chemical Synthesis Techniques
The synthesis and characterization of some novel aromatic polyimides, incorporating structures related to this compound, demonstrate the chemical versatility and potential applications of these compounds in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Properties
IUPAC Name |
N-[4-amino-2-(2,4-dioxopentan-3-ylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S/c1-8(23)14(9(2)24)29-18-21-15(19)13(17(26)22-18)20-16(25)10-5-6-11(27-3)12(7-10)28-4/h5-7,14H,1-4H3,(H,20,25)(H3,19,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYTCDNCJSPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.